![molecular formula C23H28N2O4S B4193841 methyl 2-{[(4-benzyl-1-piperidinyl)carbonothioyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4193841.png)
methyl 2-{[(4-benzyl-1-piperidinyl)carbonothioyl]amino}-4,5-dimethoxybenzoate
Overview
Description
Methyl 2-{[(4-benzyl-1-piperidinyl)carbonothioyl]amino}-4,5-dimethoxybenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is also known as MBP, and it is a member of the piperidine family of compounds. MBP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The exact mechanism of action of MBP is not fully understood, but it is believed to act as a modulator of the GABAergic system. MBP has been shown to increase the release of GABA, an inhibitory neurotransmitter in the brain, and to enhance the binding of GABA to its receptors. This leads to an overall increase in GABAergic neurotransmission, which is believed to underlie its anxiolytic and anticonvulsant properties.
Biochemical and Physiological Effects:
MBP has been shown to have several biochemical and physiological effects. In animal models, it has been shown to increase the levels of GABA and serotonin in the brain, while decreasing the levels of dopamine. MBP has also been shown to decrease the levels of glutamate, an excitatory neurotransmitter in the brain. These effects are believed to underlie its anxiolytic, anticonvulsant, and analgesic properties.
Advantages and Limitations for Lab Experiments
MBP has several advantages for lab experiments, including its relatively simple synthesis method and its well-studied mechanism of action. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of MBP. One direction is to investigate its potential as a treatment for neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to study its potential as a novel anti-cancer agent. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Scientific Research Applications
MBP has been studied extensively for its potential applications in medicinal chemistry and pharmacology. It has been shown to possess anticonvulsant, analgesic, and anxiolytic properties in animal models. MBP has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Additionally, MBP has been studied for its potential as a novel anti-cancer agent, as it has been shown to inhibit the growth of various cancer cell lines.
properties
IUPAC Name |
methyl 2-[(4-benzylpiperidine-1-carbothioyl)amino]-4,5-dimethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-27-20-14-18(22(26)29-3)19(15-21(20)28-2)24-23(30)25-11-9-17(10-12-25)13-16-7-5-4-6-8-16/h4-8,14-15,17H,9-13H2,1-3H3,(H,24,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCHHMANHKLALL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=S)N2CCC(CC2)CC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5-dimethoxy-2-({[4-benzylpiperidyl]thioxomethyl}amino)benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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